Allyltributylstannane

Physical organic chemistry Kinetics Reagent selection

Allyltributylstannane (CAS 24850-33-7) is an organotin reagent widely used in organic synthesis as an allyl anion equivalent for nucleophilic additions, Stille cross-couplings, and radical-mediated transformations. It is a colorless liquid with a molecular weight of 331.12 g/mol and a density of 1.068 g/mL at 25 °C, supplied at 97% assay purity.

Molecular Formula C15H32Sn
Molecular Weight 331.1 g/mol
CAS No. 24850-33-7
Cat. No. B1265786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyltributylstannane
CAS24850-33-7
Molecular FormulaC15H32Sn
Molecular Weight331.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)CC=C
InChIInChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;3H,1-2H2;
InChIKeyYLGRTLMDMVAFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allyltributylstannane (CAS 24850-33-7): Core Properties and Procurement Specifications for Advanced Organic Synthesis


Allyltributylstannane (CAS 24850-33-7) is an organotin reagent widely used in organic synthesis as an allyl anion equivalent for nucleophilic additions, Stille cross-couplings, and radical-mediated transformations . It is a colorless liquid with a molecular weight of 331.12 g/mol and a density of 1.068 g/mL at 25 °C, supplied at 97% assay purity . The reagent is stable toward air, heat, and hydrolysis under standard laboratory conditions . Its primary applications include allylation of aldehydes and ketones, transition-metal-catalyzed C–C bond formations, and polymer end-functionalization via radical addition . While multiple allylstannane analogs exist, allyltributylstannane occupies a distinct reactivity niche defined by its nucleophilicity parameters and mechanistic divergence in radical pathways compared to triphenyl- and trimethyl-substituted congeners.

Allyltributylstannane (CAS 24850-33-7): Why In-Class Allylstannane Analogs Cannot Be Assumed Interchangeable in Critical Synthetic Workflows


Generic substitution among allylstannanes is not straightforward due to divergent nucleophilicity parameters and mechanistically distinct radical reaction pathways. The tributylstannane derivative exhibits an N nucleophilicity parameter of 5.46 in dichloromethane, more than two units higher than the triphenylstannane analog (N = 3.09) in the same solvent system [1]. This quantitative difference directly impacts reaction rates and yields in electrophilic trapping experiments. Furthermore, in radical-chain reactions with sulfonyl azides, allyltributylstannane undergoes preferential intramolecular 1,5-hydrogen-atom transfer from the butyl ligand, diverting the reaction toward unsubstituted sulfonamide products—a pathway not observed with allyltrimethylstannane or allyltriphenylstannane, which proceed to N-allylsulfonamides [2]. These divergent outcomes underscore that allylstannanes are not functionally equivalent reagents; procurement decisions must be guided by specific reaction mechanism requirements and quantitative reactivity benchmarks.

Allyltributylstannane (CAS 24850-33-7): Direct Comparative Performance Data Against Closest Analogs for Evidence-Based Reagent Selection


Nucleophilicity Comparison: Allyltributylstannane Exhibits 2.4× Higher N Parameter than Allyltriphenylstannane in CH₂Cl₂

Allyltributylstannane demonstrates substantially higher nucleophilicity than allyltriphenylstannane as quantified by the Mayr nucleophilicity parameter N. In dichloromethane solvent, allyltributylstannane has an N parameter of 5.46 (sN = 0.89), whereas allyltriphenylstannane has an N parameter of 3.09 (sN = 0.90) [1]. This represents a factor of approximately 2.4× higher nucleophilicity for the tributyl derivative, consistent with the electron-donating inductive effect of the butyl groups compared to the electron-withdrawing phenyl substituents on tin.

Physical organic chemistry Kinetics Reagent selection

Divergent Radical-Chain Pathway: Allyltributylstannane Diverts to Unsubstituted Sulfonamide, Whereas Trimethyl and Triphenyl Analogs Yield N-Allylsulfonamides

In radical-chain reactions with 4-methylbenzenesulfonyl azide (tosyl azide) initiated by AIBN in refluxing benzene, allyltributylstannane (ATBS) gives only a low yield of N-allyl-4-methylbenzenesulfonamide, with the major product being the unsubstituted sulfonamide MeC₆H₄SO₂NH₂ [1]. In contrast, both allyltrimethylstannane (ATMS) and allyltriphenylstannane (ATPS) behave similarly, affording N-allylarenesulfonamide in good yield after hydrolytic work-up [1]. This divergence arises from intramolecular 1,5-hydrogen-atom transfer in the intermediate ArSO₂ṄSnBu₃ radical, which occurs in preference to addition to the allylstannane.

Radical chemistry Mechanistic divergence Product selectivity

High Turnover Number in Gold Nanoparticle-Catalyzed Stille Coupling: TON = 29,000 Achieved with 0.001 mol% Catalyst Loading

In a gold nanoparticle-catalyzed C(sp³)–C(sp³) Stille coupling, allyltributylstannane reacts with (2-bromoethyl)benzene at a catalyst loading of 0.001 mol% (Au nanoparticles on activated carbon) to afford the coupling product in 29% yield, corresponding to a total turnover number (TON) of 29,000 . While this represents a proof-of-concept for ultralow catalyst loadings, the yield (29%) is moderate compared to optimized benzylic bromide couplings which proceed in up to >99% yield .

Stille coupling Catalysis Turnover number Gold nanoparticles

Ligand-Free Carbonylative Stille Coupling: Allyltributylstannane Enables α,β-Unsaturated Ketone Synthesis Under Mild, Phosphine-Free Conditions

Allyltributylstannane participates in palladium nanoparticle-catalyzed carbonylative Stille coupling with benzyl chlorides under phosphine ligand-free conditions to yield α,β-unsaturated ketones [1]. Using benzyl chloride as the model substrate with Pd nanoparticles (generated from Pd₂(dba)₃/TOAB) in THF at 50 °C under 1 atm CO, the reaction proceeds in good to excellent yields [1]. The absence of phosphine ligands simplifies work-up and reduces air/moisture sensitivity compared to conventional Stille carbonylations that require phosphine additives [1].

Carbonylative coupling Ligand-free catalysis Ketone synthesis

Polymer End-Functionalization via ATRP Termination: Allyltributylstannane Installs Terminal Allyl Groups for Subsequent Metathesis or Thiol-ene Chemistry

Allyltributylstannane serves as an efficient end-capping reagent in atom transfer radical polymerization (ATRP). Addition of allyltributylstannane at the end of the polymerization of poly(methyl acrylate) results in termination of the polymer chain with an allyl group [1]. This allyl-terminated polymer is then amenable to further transformations, including ring-closing metathesis (RCM) for the synthesis of cyclic diblock copolymers [2].

Polymer chemistry ATRP End-functionalization Radical addition

Diastereoselective Ketone Allylation: Allyltributylstannane/SnCl₂ System Delivers High Stereocontrol for Tertiary Homoallylic Alcohol Synthesis

The allyltributylstannane/SnCl₂ system enables highly diastereoselective addition of γ-substituted allylic nucleophiles to ketones, yielding tertiary homoallylic alcohols [1]. In the reaction of tributylcinnamyltin with simple ketones, the SnCl₂-promoted pathway proceeds via a cyclic transition state to give the anti diastereomer with high selectivity, whereas switching to BF₃·OEt₂ reverses stereoselectivity to the syn form [1]. The methodology is particularly notable for α-alkoxy, aryloxy, and hydroxyketones, where chelation control yields extremely high diastereoselectivity without requiring hydroxyl protection [1].

Stereoselective synthesis Ketone allylation Homoallylic alcohols

Allyltributylstannane (CAS 24850-33-7): High-Value Application Scenarios Grounded in Verified Performance Data


Electrophilic Allylation of Aldehydes and Ketones Requiring Moderate-to-High Nucleophilicity

When allylation of electrophilic carbonyl compounds is required and triphenylstannane derivatives exhibit insufficient reactivity, allyltributylstannane provides a 2.4× higher nucleophilicity (N = 5.46 vs. 3.09) [1]. This makes it the preferred choice for substrates with attenuated electrophilicity or for reactions where shorter reaction times are critical. The reagent is routinely employed with chiral Lewis acid catalysts for enantioselective homoallylic alcohol synthesis.

Polymer End-Group Functionalization via Radical Addition for Subsequent Metathesis or Click Chemistry

In atom transfer radical polymerization (ATRP) workflows requiring terminal allyl functionality, allyltributylstannane serves as an effective radical trap that installs allyl end groups onto polymer chains [1]. These allyl-terminated polymers are primed for ring-closing metathesis to generate cyclic architectures or for thiol-ene click functionalization. Procurement is indicated for polymer chemistry laboratories developing functional materials, block copolymers, or topological polymer variants.

Ligand-Free Carbonylative Stille Coupling for α,β-Unsaturated Ketone Library Synthesis

For medicinal chemistry or agrochemical programs requiring streamlined access to α,β-unsaturated ketones via carbonylative coupling, allyltributylstannane enables phosphine-free palladium nanoparticle-catalyzed protocols [1]. The mild conditions (1 atm CO, 50 °C) and simplified work-up reduce operational complexity compared to conventional ligand-dependent Stille carbonylations. This scenario is particularly relevant for parallel synthesis applications where purification overhead must be minimized.

Stereocontrolled Synthesis of Tertiary Homoallylic Alcohols via Additive-Tuned Diastereoselective Allylation

For the construction of tertiary homoallylic alcohols with defined stereochemistry, the allyltributylstannane/SnCl₂ system delivers high anti diastereoselectivity through a cyclic chelation-controlled transition state [1]. The same reagent can be switched to syn selectivity using BF₃·OEt₂, offering predictable stereochemical control from a single stannane source. This is especially valuable for pharmaceutical intermediate synthesis where both diastereomers may need to be accessed for structure-activity relationship studies.

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